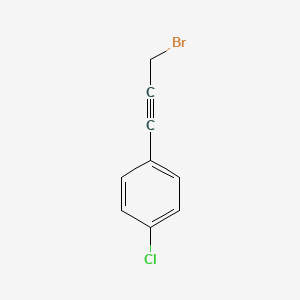1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene
CAS No.: 173019-82-4
Cat. No.: VC4351737
Molecular Formula: C9H6BrCl
Molecular Weight: 229.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 173019-82-4 |
|---|---|
| Molecular Formula | C9H6BrCl |
| Molecular Weight | 229.5 |
| IUPAC Name | 1-(3-bromoprop-1-ynyl)-4-chlorobenzene |
| Standard InChI | InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |
| Standard InChI Key | NHGQPCNDWQQVQJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CCBr)Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene is defined by its IUPAC name, 1-(3-bromoprop-1-ynyl)-4-chlorobenzene, with a molecular weight of 229.5 g/mol. Key structural features include:
-
A para-substituted chlorine atom on the benzene ring, which directs electrophilic substitution reactions to the ortho and para positions.
-
A 3-bromopropynyl group (-C≡C-CH₂Br) at the benzene’s first position, providing a reactive alkyne for nucleophilic additions or cross-coupling reactions.
The compound’s SMILES notation (C1=CC(=CC=C1C#CCBr)Cl) and InChIKey (NHGQPCNDWQQVQJ-UHFFFAOYSA-N) confirm its connectivity and stereochemical uniqueness . Table 1 summarizes its molecular descriptors.
Table 1: Molecular Descriptors of 1-(3-Bromoprop-1-yn-1-yl)-4-chlorobenzene
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrCl |
| Molecular Weight | 229.5 g/mol |
| SMILES | C1=CC(=CC=C1C#CCBr)Cl |
| InChIKey | NHGQPCNDWQQVQJ-UHFFFAOYSA-N |
Synthesis and Production Methods
The synthesis of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene typically involves propargylation of 4-chlorobenzene derivatives. A plausible route, inferred from analogous reactions , involves:
-
Sonogashira Coupling: Reacting 4-chloroiodobenzene with propargyl bromide in the presence of a palladium catalyst and copper iodide.
-
Halogen Exchange: Substituting iodine in 1-(3-iodoprop-1-yn-1-yl)-4-chlorobenzene with bromine using NaBr or HBr.
Microwave-assisted methods, as demonstrated in domino imination/cycloisomerisation reactions , could enhance yield (up to 81% in related syntheses) by reducing reaction times. Industrial-scale production remains challenging due to the compound’s thermal instability, necessitating controlled conditions in continuous flow reactors.
Chemical Reactivity and Functional Transformations
The compound’s reactivity stems from two key sites:
-
Alkyne-Bromine Bond: Susceptible to nucleophilic substitution (e.g., with amines or thiols) and cross-couplings (e.g., Suzuki or Heck reactions).
-
Chlorinated Aromatic Ring: Participates in electrophilic aromatic substitution, though electron withdrawal by chlorine deactivates the ring.
Table 2: Predicted Collision Cross Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 228.94142 | 137.5 |
| [M+Na]+ | 250.92336 | 143.5 |
| [M-H]- | 226.92686 | 132.3 |
Notably, the bromoalkyne group undergoes oxidative dimerization to form conjugated diynes under basic conditions, a reaction leveraged in materials science for conductive polymer synthesis .
Applications in Scientific Research
While direct applications of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene are sparsely documented, its structural analogs exhibit:
-
Pharmaceutical Intermediates: Serving as precursors to kinase inhibitors and antimicrobial agents .
-
Materials Science: Acting as monomers for luminescent polymers or metal-organic frameworks (MOFs) .
The compound’s predicted LogP (2.8) and polar surface area (20.3 Ų) suggest moderate bioavailability, hinting at potential medicinal chemistry applications pending derivatization .
Comparison with Structural Isomers
The 4-chloro isomer differs from its 2-chloro counterpart (CAS 129425-32-7) in electronic and steric properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume